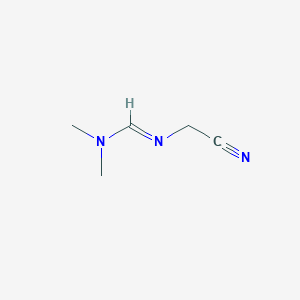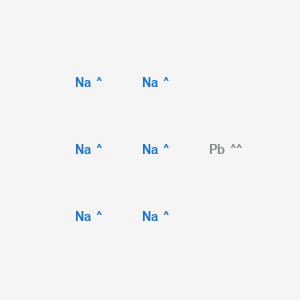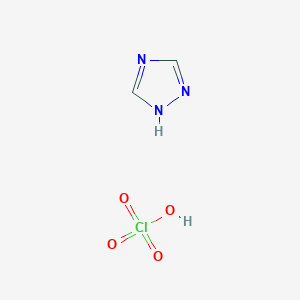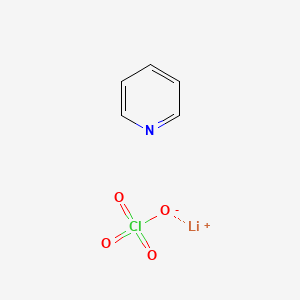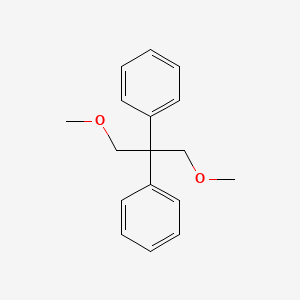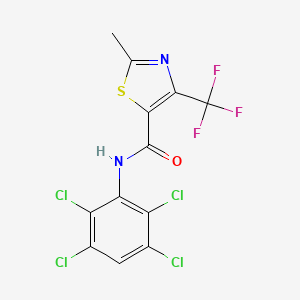
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C6H9ClO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains a chlorine atom and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1-methylcyclopropane-1-carboxylate typically involves the reaction of 2-chloro-1-methylcyclopropane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of compounds like 2-hydroxy-1-methylcyclopropane-1-carboxylate.
Reduction: Formation of 2-chloro-1-methylcyclopropane-1-methanol.
Oxidation: Formation of 2-chloro-1-methylcyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methylcyclopropane-1-carboxylate: Similar structure but lacks the chlorine atom.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains two chlorine atoms and a carboxylic acid group instead of an ester.
1-Methylcyclopropene: A related compound used in agriculture to regulate plant growth.
Uniqueness
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate is unique due to the presence of both a chlorine atom and a methyl ester group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
141091-40-9 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
methyl 2-chloro-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-6(3-4(6)7)5(8)9-2/h4H,3H2,1-2H3 |
Clé InChI |
OBZWEJATTWBOPG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
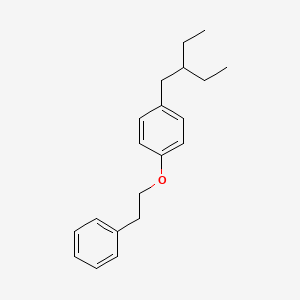
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
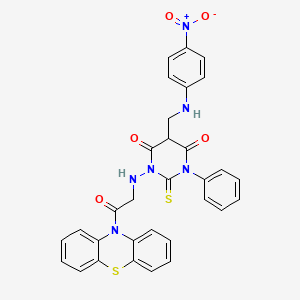
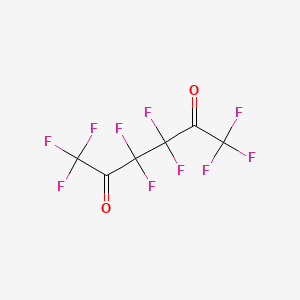
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
